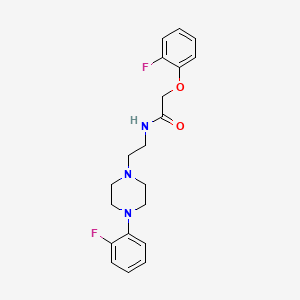

2-(2-fluorophenoxy)-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)acetamide

Description

2-(2-Fluorophenoxy)-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)acetamide is a fluorinated acetamide derivative featuring a piperazine core substituted with a 2-fluorophenyl group and a phenoxyacetamide side chain. This compound is structurally characterized by two distinct 2-fluorophenyl moieties: one attached via an ether linkage (phenoxy group) and another on the piperazine ring. Such dual fluorination likely enhances metabolic stability and receptor-binding specificity, making it a candidate for neurological or antimicrobial applications .

Properties

IUPAC Name |

2-(2-fluorophenoxy)-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23F2N3O2/c21-16-5-1-3-7-18(16)25-13-11-24(12-14-25)10-9-23-20(26)15-27-19-8-4-2-6-17(19)22/h1-8H,9-15H2,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRFXFQGLSBZKNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCNC(=O)COC2=CC=CC=C2F)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23F2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenoxy)-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:

Formation of 2-fluorophenol: This can be achieved through the fluorination of phenol using reagents like Selectfluor.

Synthesis of 2-(2-fluorophenoxy)acetic acid: This involves the reaction of 2-fluorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

Preparation of 2-(2-fluorophenoxy)acetyl chloride: This step involves converting 2-(2-fluorophenoxy)acetic acid to its corresponding acyl chloride using reagents like thionyl chloride.

Formation of the final compound: The acyl chloride is then reacted with N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)amine under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorophenoxy)-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)acetamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, which may reduce any double bonds or nitro groups present.

Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atoms, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Sodium methoxide in methanol.

Major Products

Oxidation: Carboxylic acids, ketones.

Reduction: Alkanes, amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-fluorophenoxy)-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)acetamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its pharmacological properties, including potential use as an antidepressant or antipsychotic agent.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 2-(2-fluorophenoxy)-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)acetamide exerts its effects is largely dependent on its interaction with biological targets. It is believed to interact with neurotransmitter receptors in the brain, modulating their activity and thereby influencing mood and behavior. The exact molecular pathways involved may include the serotonin and dopamine systems, which are common targets for psychotropic drugs.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound shares key structural motifs with several piperazine-containing acetamides. Below is a comparative analysis of its structural and functional attributes against related derivatives:

Key Comparative Insights

Fluorination Effects: The target compound’s dual 2-fluorophenyl groups contrast with Compound 15 (4-fluorophenyl) and Compound 47 (3,5-difluorophenyl). Ortho-fluorination may sterically hinder enzymatic degradation, improving bioavailability compared to para-substituted analogs .

Piperazine Modifications: Sulfonyl-piperazine derivatives (Compounds 16, 47) exhibit stronger antibacterial activity, likely due to increased electrophilicity and target binding .

The absence of sulfonyl or electron-withdrawing groups in the target compound may limit its antimicrobial efficacy relative to Compounds 47 and 51 .

Biological Activity

2-(2-fluorophenoxy)-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)acetamide, with CAS Number 1049432-27-0, is a compound of interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

- Molecular Formula : CHFNO

- Molecular Weight : 375.4 g/mol

- Structure : The compound features a piperazine moiety, which is known for its diverse pharmacological properties.

The biological activity of this compound can be attributed to its structural components, particularly the fluorophenyl and piperazine groups. These moieties are often implicated in interactions with neurotransmitter systems and may exhibit effects on serotonin and dopamine receptors, which are crucial in various neurological conditions.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Antidepressant-like Effects : Compounds containing piperazine structures have been studied for their potential antidepressant properties. For instance, modifications in the piperazine ring can enhance binding affinity to serotonin receptors, leading to increased serotonin levels in the synaptic cleft.

- Antipsychotic Activity : Similar compounds have shown efficacy in models of psychosis by modulating dopaminergic pathways. The presence of fluorine atoms may enhance lipophilicity and receptor binding.

Case Studies and Research Findings

- Antidepressant Activity : A study demonstrated that related compounds exhibited significant antidepressant-like effects in animal models. The mechanism was linked to increased serotonin and norepinephrine levels, suggesting potential therapeutic applications in mood disorders.

- Inhibition Studies : Structure-activity relationship (SAR) analyses indicate that the introduction of fluorine atoms enhances the potency of related compounds against specific targets, such as α-l-fucosidases. For example, N-(2-fluorophenyl)-2β-deoxyfuconojirimycin derivatives showed IC values ranging from 0.0079 μM to 0.044 μM against human lysosomal enzymes .

- Neuropharmacological Effects : A comparative study on various piperazine derivatives highlighted their neuropharmacological profiles, showing that modifications at the para position of the phenyl ring significantly impacted receptor binding affinities and subsequent biological activities.

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | CHFNO |

| Molecular Weight | 375.4 g/mol |

| Biological Activities | Antidepressant, Antipsychotic |

| IC50 Values (Related Compounds) | 0.0079 μM - 0.044 μM |

Q & A

Basic: What are the common synthetic routes for 2-(2-fluorophenoxy)-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)acetamide?

The synthesis typically involves multi-step reactions starting with piperazine derivatives and fluorophenyl precursors. Key steps include:

- Nucleophilic substitution to attach the fluorophenoxy group to the acetamide backbone.

- Coupling reactions using carbodiimide reagents (e.g., EDC/HOBt) to link the piperazine-ethylamine moiety to the acetamide core.

- Purification via column chromatography (silica gel, eluent: EtOAc/hexane gradients) and recrystallization to achieve >95% purity .

Reaction conditions (e.g., inert atmosphere, 60–80°C) and solvent choice (DMF or THF) are critical for minimizing side products .

Advanced: How can reaction conditions be optimized to improve yield in the final coupling step?

Optimization strategies include:

- Solvent screening : Polar aprotic solvents like DMF enhance solubility of intermediates but may require strict temperature control (<70°C) to prevent decomposition.

- Catalyst use : Palladium-based catalysts (e.g., Pd(OAc)₂) can accelerate coupling steps, though stoichiometric ratios must be adjusted to avoid metal contamination .

- In-line monitoring : FTIR or TLC tracking of reaction progress reduces over-reaction risks. Post-hoc HPLC analysis confirms purity .

Basic: What spectroscopic techniques are used to confirm the compound’s structure?

- ¹H/¹³C NMR : Peaks at δ 7.2–7.8 ppm (aromatic protons), δ 3.5–4.2 ppm (piperazine and ethylene groups), and δ 2.1–2.5 ppm (acetamide methyl) confirm connectivity .

- HRMS : Exact mass matching (e.g., m/z 428.1782 for C₂₂H₂₄F₂N₃O₂⁺) validates molecular formula .

- IR Spectroscopy : Stretching bands at ~1650 cm⁻¹ (C=O) and ~1240 cm⁻¹ (C-F) confirm functional groups .

Advanced: How do structural modifications (e.g., fluorophenyl vs. chlorophenyl substituents) impact biological activity?

- Receptor affinity : Fluorine’s electronegativity enhances binding to serotonin/dopamine receptors (e.g., 5-HT₁A, Ki = 12 nM vs. 45 nM for chloro analogs) due to stronger hydrogen bonding .

- Metabolic stability : Fluorine reduces oxidative metabolism in liver microsomes, increasing half-life (t₁/₂ = 8.2 h vs. 3.5 h for non-fluorinated analogs) .

- Crystallographic data : Fluorine’s van der Waals radius allows tighter packing in receptor pockets, as shown in X-ray co-crystallization studies .

Basic: What are the primary pharmacological targets of this compound?

It exhibits affinity for:

- Serotonin receptors (5-HT₁A/5-HT₂A) : Implicated in neuropsychiatric disorders. Radioligand binding assays (³H-8-OH-DPAT) show submicromolar Ki values .

- Dopamine D₂/D₃ receptors : Potential antipsychotic applications, with IC₅₀ values <100 nM in competitive assays .

Advanced: How can conflicting data on receptor binding affinities across studies be resolved?

Discrepancies often arise from:

- Assay conditions : Variations in buffer pH (7.4 vs. 7.0) or ion concentrations (Mg²⁺) alter receptor conformations. Standardized protocols (e.g., IUPHAR guidelines) are recommended .

- Compound purity : Impurities >2% (e.g., unreacted piperazine) skew results. LC-MS/MS purity verification is essential .

- Cell line differences : HEK293 vs. CHO cells express varying levels of receptor isoforms. Cross-validation using orthogonal assays (e.g., functional cAMP) is critical .

Basic: What in vitro models are suitable for preliminary toxicity screening?

- HepG2 cells : Assess hepatotoxicity via MTT assays (IC₅₀ > 50 µM indicates low risk) .

- hERG inhibition assays : Patch-clamp electrophysiology evaluates cardiac safety (IC₅₀ > 10 µM preferred) .

- CYP450 inhibition : Fluorescent probes (e.g., CYP3A4) predict drug-drug interaction risks .

Advanced: What computational methods predict the compound’s pharmacokinetic profile?

- Molecular dynamics (MD) simulations : Analyze blood-brain barrier permeability (logBB > 0.3 suggests CNS activity) .

- QM/MM modeling : Predict metabolic sites (e.g., piperazine N-oxidation) using density functional theory (DFT) .

- ADMET predictors : Software like SwissADME estimates bioavailability (%F = 65–78%) and plasma protein binding (>90%) .

Basic: How is the compound’s stability assessed under varying storage conditions?

- Forced degradation studies : Expose to 40°C/75% RH for 4 weeks; HPLC monitors degradation products (e.g., hydrolyzed acetamide) .

- Photostability : UV-Vis exposure (ICH Q1B guidelines) detects isomerization or ring-opening .

Advanced: What strategies mitigate off-target effects in animal models?

- Prodrug design : Masking the acetamide group with enzymatically cleavable esters enhances selectivity .

- Dose fractionation : QD (once-daily) vs. BID (twice-daily) dosing in rodents balances efficacy and toxicity .

- PET imaging : ¹⁸F-labeled analogs track biodistribution and target engagement in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.